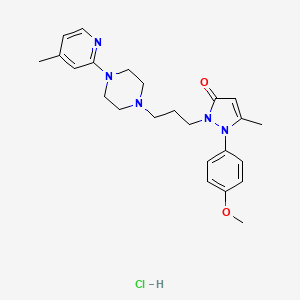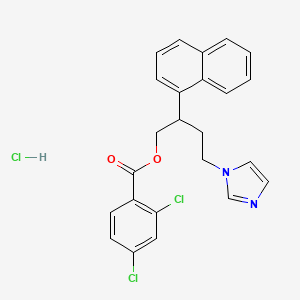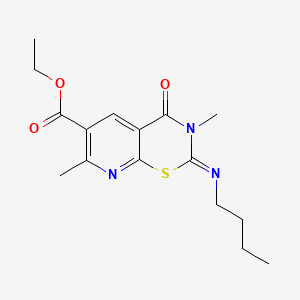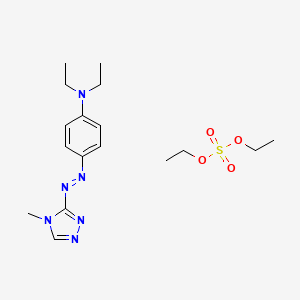
Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phényl(4-(bêta-D-xylopyranosyloxy)phényl)méthanone est un composé organique complexe qui comporte un groupe méthanone lié à un cycle phényle, qui est ensuite substitué par un groupe bêta-D-xylopyranosyloxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Phényl(4-(bêta-D-xylopyranosyloxy)phényl)méthanone implique généralement la condensation d’un dérivé de phénylméthanone avec un donneur de bêta-D-xylopyranosyle. Cette réaction est souvent catalysée par des acides ou des enzymes pour faciliter la formation de la liaison glycosidique . Les conditions réactionnelles nécessitent généralement des températures et des niveaux de pH contrôlés pour garantir des rendements et une pureté élevés du produit.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l’efficacité et minimiser les coûts. Cela inclut souvent l’utilisation de réacteurs à flux continu et de systèmes automatisés pour maintenir une qualité et un rendement constants .
Analyse Des Réactions Chimiques
Types de réactions
Phényl(4-(bêta-D-xylopyranosyloxy)phényl)méthanone subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, trioxyde de chrome
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium
Nucléophiles : Halides, amines
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools .
Applications de la recherche scientifique
Phényl(4-(bêta-D-xylopyranosyloxy)phényl)méthanone a plusieurs applications de recherche scientifique :
Applications De Recherche Scientifique
Methanone, phenyl(4-(beta-D-xylopyranosyloxy)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du Phényl(4-(bêta-D-xylopyranosyloxy)phényl)méthanone implique son interaction avec des cibles et des voies moléculaires spécifiques. Ce composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques . Les cibles et les voies moléculaires exactes dépendent de l’application et du contexte d’utilisation spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
(4-hydroxyphényl)phénylméthanone : Structure similaire mais sans le groupe bêta-D-xylopyranosyloxy.
(4-chlorophényl)phénylméthanone : Contient un substituant chlore au lieu du groupe bêta-D-xylopyranosyloxy.
(3-méthylphényl)phénylméthanone : Comporte un groupe méthyle sur le cycle phényle.
Unicité
Phényl(4-(bêta-D-xylopyranosyloxy)phényl)méthanone est unique en raison de la présence du groupe bêta-D-xylopyranosyloxy, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe peut améliorer la solubilité, la stabilité et l’interaction du composé avec les cibles biologiques, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
83354-85-2 |
|---|---|
Formule moléculaire |
C18H18O6 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
phenyl-[4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C18H18O6/c19-14-10-23-18(17(22)16(14)21)24-13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14,16-19,21-22H,10H2/t14-,16+,17-,18+/m1/s1 |
Clé InChI |
ZYNZCAFXRWYJMJ-SPUZQDLCSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




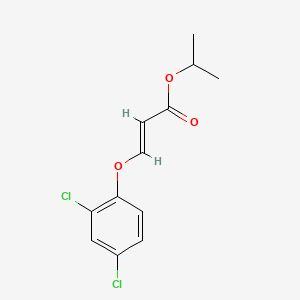
![(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol](/img/structure/B12714242.png)

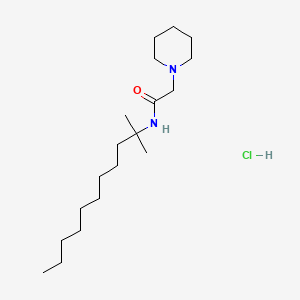
![3-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-2-hydroxypropyl 2-methyl-2-nonylundecanoate](/img/structure/B12714264.png)


